
2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is an organic compound with the molecular formula C7H7BrO2 and a molecular weight of 203.03 g/mol. This compound features a bromine atom attached to the first carbon of a propanone structure, which is further substituted with a cyclopent-1-en-1-yl group. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized through the halogenation of 1-(cyclopent-1-en-1-yl)propan-1-one using bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures.
Grignard Reaction: Another method involves the reaction of cyclopent-1-ene with ethyl magnesium bromide (Grignard reagent) followed by oxidation with an oxidizing agent like chromium trioxide (CrO3) to yield the target compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-(cyclopent-1-en-1-yl)propan-1-ol.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, or potassium permanganate (KMnO4) in alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution or ammonia (NH3) for amino substitution.
Major Products Formed:
Oxidation: Cyclopent-1-en-1-ylpropanoic acid or cyclopent-1-en-1-ylpropanone.
Reduction: Cyclopent-1-en-1-ylpropan-1-ol.
Substitution: Cyclopent-1-en-1-ylpropanol or cyclopent-1-en-1-ylpropanamine.
Applications De Recherche Scientifique
2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound finds applications in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and influence their activity by binding to active sites or altering substrate specificity. In drug development, the compound may target specific molecular pathways involved in disease processes, such as inhibiting enzymes or modulating receptor activity.
Comparaison Avec Des Composés Similaires
2-Bromo-1-(cyclopent-1-en-1-yl)ethanone: Similar structure but with an ethanone backbone instead of propanone.
2-Bromo-1-(cyclopent-1-en-1-yl)butan-1-one: Similar structure but with a butanone backbone.
2-Bromo-1-(cyclohex-1-en-1-yl)propan-1-one: Similar structure but with a cyclohexene ring instead of cyclopentene.
Uniqueness: 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is unique due to its specific combination of functional groups and ring structure, which allows for diverse reactivity and applications in various fields. Its bromine atom provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H11BrO |
|---|---|
Poids moléculaire |
203.08 g/mol |
Nom IUPAC |
2-bromo-1-(cyclopenten-1-yl)propan-1-one |
InChI |
InChI=1S/C8H11BrO/c1-6(9)8(10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3 |
Clé InChI |
IYWNSIVDIMEZOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


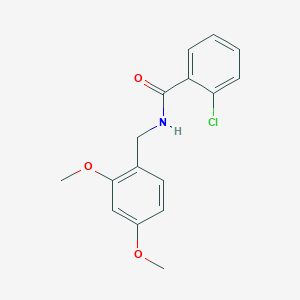
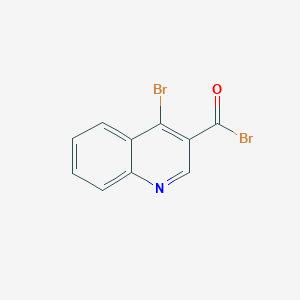


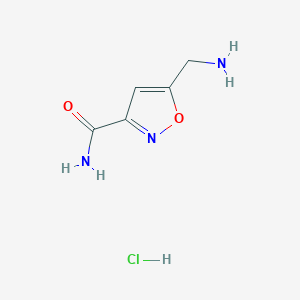
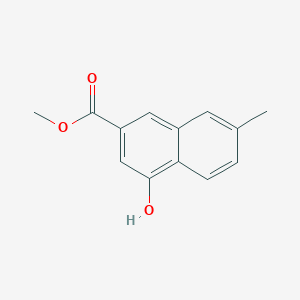
![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)
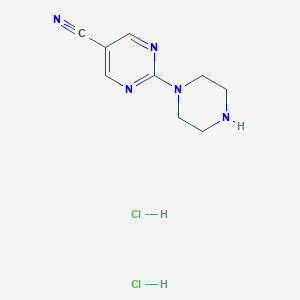
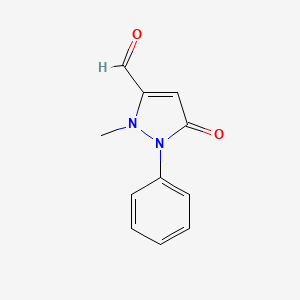
![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
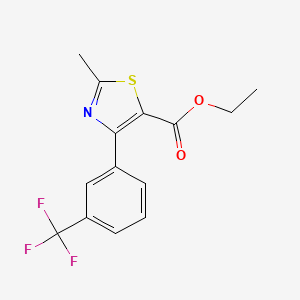
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)
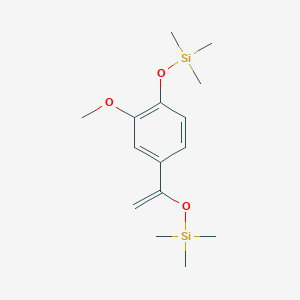
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
